7-methyl-N-(4-phenoxyphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
7-methyl-N-(4-phenoxyphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by:
- A methyl group at position 5.
- A 4-phenoxyphenyl substituent at the 4-amine position.
- A pyrrolidine-1-carbonyl moiety at position 3.
Properties
IUPAC Name |
[7-methyl-4-(4-phenoxyanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-18-9-14-22-24(23(17-27-25(22)28-18)26(31)30-15-5-6-16-30)29-19-10-12-21(13-11-19)32-20-7-3-2-4-8-20/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCKEEPVWZXFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in substituents at positions 3 and 4 of the 1,8-naphthyridine core. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Electron-withdrawing groups (e.g., chloro, fluoro in L968-0094) may enhance binding affinity in polar active sites, whereas electron-donating groups (e.g., methoxy in 3f) improve solubility .
Position 3 Modifications :
- Pyrrolidine-1-carbonyl (target compound and L968-0094) provides a five-membered amine ring, offering moderate basicity and conformational flexibility.
- Morpholine-4-carbonyl () introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity, which could improve target engagement in hydrophilic environments .
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